molecular formula C8HBrCl2F2N2O B8268640 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one

7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one

Cat. No.: B8268640
M. Wt: 329.91 g/mol
InChI Key: RIJGJCBKSVIKAE-UHFFFAOYSA-N
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Description

7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazolinone core.

    Cyclization: Formation of the quinazolinone ring through cyclization reactions.

    Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, potentially altering its biological activity.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various halogenated derivatives, while oxidation and reduction reactions could lead to different oxidation states of the quinazolinone core.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysts: Potential use as catalysts in organic reactions.

Biology

    Enzyme Inhibitors: Studied for their potential to inhibit specific enzymes.

    Receptor Modulators: Investigated for their ability to modulate biological receptors.

Medicine

    Anticancer Agents: Potential use as anticancer agents due to their ability to interfere with cell proliferation.

    Antimicrobial Agents: Studied for their antimicrobial properties.

Industry

    Material Science:

    Pharmaceuticals: Used in the development of new pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other halogenated quinazolinones with similar structures.

    Fluoroquinolones: Compounds with fluorine atoms in their structure, known for their biological activity.

Properties

IUPAC Name

7-bromo-2,6-dichloro-5,8-difluoro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HBrCl2F2N2O/c9-2-3(10)4(12)1-6(5(2)13)14-8(11)15-7(1)16/h(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJGJCBKSVIKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)Cl)Br)F)N=C(NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HBrCl2F2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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